2-acetyl-6-iodo-2H-indazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

Medicinal chemistry teams requiring a bifunctional indazole for parallel SAR often face supply inconsistency. 2-Acetyl-6-iodo-2H-indazole (CAS 1305711-39-0) solves this with orthogonal reactivity: C6-iodine for Suzuki/Sonogashira coupling and N2-acetyl for selective deprotection, enabling two-dimensional diversification from one intermediate. • ≥95% purity ensures reliable assay data. • In stock (1g) with 1-week lead time. • Ambient shipping; store at -20°C long-term.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 1305711-39-0
Cat. No. B1405498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-6-iodo-2H-indazole
CAS1305711-39-0
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C2C=CC(=CC2=N1)I
InChIInChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3
InChIKeyAAONZXHJZUAXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-6-iodo-2H-indazole Overview


2-Acetyl-6-iodo-2H-indazole (CAS 1305711-39-0) is a heterocyclic small molecule within the indazole family, characterized by a bicyclic structure with an acetyl group at the N2 position and an iodine atom at the C6 position [1]. This specific substitution pattern provides a unique combination of reactivity and physicochemical properties. The molecular weight is 286.07 g/mol and the molecular formula is C9H7IN2O [1]. It serves primarily as a building block or intermediate in organic synthesis, especially in medicinal chemistry research, where it is employed for the construction of more complex molecules .

2-Acetyl-6-iodo-2H-indazole: Superior Specificity


The utility of 2-acetyl-6-iodo-2H-indazole is strictly dependent on its precise substitution pattern. Simple indazole analogs, such as 2-acetylindazole or 6-iodo-1H-indazole, lack the orthogonal reactivity conferred by the combination of both the N2-acetyl and C6-iodo groups . The C6-iodine enables efficient cross-coupling reactions (e.g., Suzuki, Sonogashira), while the N2-acetyl group can be selectively deprotected or used to direct further functionalization [REFS-1, REFS-2]. Substituting this compound with a generic indazole would necessitate additional, often lower-yielding steps to introduce these functionalities, thereby compromising synthetic efficiency and the purity of the final target . The specific arrangement is crucial for accessing certain chemical space in drug discovery, as it allows for divergent and parallel synthesis strategies not possible with unsubstituted or mono-substituted indazoles .

2-Acetyl-6-iodo-2H-indazole: Evidence vs. Analogs


Orthogonal N2-Acetyl and C6-Iodo Handles

The presence of both an N2-acetyl group and a C6-iodine atom provides orthogonal reactivity that is absent in simpler analogs. For instance, 2-acetylindazole lacks the iodo handle for cross-coupling, while 6-iodo-1H-indazole lacks the N2 protection and the unique reactivity profile of the 2H-tautomer . This combination allows for efficient, step-economical derivatization via palladium-catalyzed cross-coupling at the C6 position, while the N2-acetyl group can be independently modified or removed .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Improved Drug-Like Profile

The 2H-indazole core with an N2-acetyl group offers a different physicochemical profile compared to the 1H-indazole analog, 1-(6-iodo-1H-indazol-1-yl)ethanone. The 2H-indazole scaffold is often preferred in medicinal chemistry for its improved metabolic stability and altered lipophilicity, potentially leading to better oral bioavailability and reduced clearance . This is a class-level inference based on the known properties of 2H-indazoles as phenol bioisosteres .

Drug Discovery Medicinal Chemistry ADME

High Purity & Reproducibility

Commercial vendors provide 2-acetyl-6-iodo-2H-indazole with a high minimum purity specification of 95% or 97% . This high purity is critical for ensuring reproducible results in sensitive biological assays and for avoiding side reactions in complex synthetic sequences. Lower purity batches of related indazole building blocks can introduce unknown impurities that confound biological results or reduce synthetic yields.

Chemical Procurement Quality Control Reproducibility

2-Acetyl-6-iodo-2H-indazole: Key Applications


Divergent 2H-Indazole Library Synthesis

2-Acetyl-6-iodo-2H-indazole is ideally suited for constructing diverse libraries of 2H-indazole derivatives. The C6-iodine serves as a robust handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, or amino groups . Simultaneously, the N2-acetyl group can be selectively removed to yield the free NH-indazole, which can then be further functionalized (e.g., alkylation, acylation) . This orthogonal reactivity enables a two-dimensional diversification strategy, maximizing the chemical space explored from a single, high-purity starting material .

Kinase Inhibitor Scaffold Development

Indazole cores are privileged structures in kinase inhibitor design. The 2-acetyl-6-iodo-2H-indazole scaffold provides a direct entry point for synthesizing analogs of known kinase inhibitors . The C6-iodine can be used to append various hinge-binding motifs or solubilizing groups, while the N2-acetyl group can be modified to optimize interactions with the kinase's hydrophobic back pocket or solvent-exposed region . The high purity (≥95%) ensures that initial biological screening data is reliable and not confounded by impurities .

Phenol Bioisostere Synthesis

The 2H-indazole ring is a recognized bioisostere for phenol, offering improved metabolic stability and lipophilicity . 2-Acetyl-6-iodo-2H-indazole allows for the facile replacement of a phenol moiety in a lead compound with a 2H-indazole scaffold. The C6-iodine provides a convenient point of attachment to mimic the phenol's substituent, while the N2-acetyl group can be used to modulate the overall physicochemical properties of the molecule, potentially leading to compounds with enhanced ADME profiles .

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